molecular formula C19H22N2O4S B2968589 5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide CAS No. 921557-77-9

5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2968589
CAS No.: 921557-77-9
M. Wt: 374.46
InChI Key: LPBMIWAUOWUEKQ-UHFFFAOYSA-N
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Description

5-Ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide-tethered indole derivative with a molecular formula of C₁₈H₂₀N₂O₄S and a molecular weight of 360.43 g/mol . The compound features a 2-methoxy-5-ethyl-substituted benzene sulfonamide moiety linked to a 1-ethyl-2-oxo-2,3-dihydro-1H-indole group.

Properties

IUPAC Name

5-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-13-6-9-17(25-3)18(10-13)26(23,24)20-15-7-8-16-14(11-15)12-19(22)21(16)5-2/h6-11,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBMIWAUOWUEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC17H20N2O3S
Molecular Weight336.42 g/mol
LogP3.2292
Polar Surface Area38.859 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that it exhibits significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 16 µg/mL, indicating its efficacy against both sensitive and resistant strains .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells. The observed IC50 values were promising, with some compounds demonstrating values as low as 0.048 µM, suggesting potent cytotoxic effects against cancer cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Tubulin Polymerization : The compound has been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Antibacterial Mechanism : The exact mechanism against Mtb is still under investigation; however, it is believed to involve interference with critical bacterial metabolic pathways, similar to first-line anti-TB drugs .
  • Synergistic Effects : Studies indicate that the compound may exhibit synergistic effects when used in combination with other antibiotics, enhancing its overall efficacy against resistant strains .

Study 1: Antimicrobial Evaluation

In a study published in December 2024, a library of compounds including derivatives of the target compound was synthesized and screened for antimicrobial activity. The results showed that several derivatives maintained or enhanced the activity against Mtb strains compared to traditional treatments, highlighting the potential for developing new anti-TB therapies .

Study 2: Anticancer Activity Assessment

A comprehensive assessment of various indole derivatives, including the target compound, was conducted to evaluate their anticancer properties. Results indicated that specific modifications to the indole structure significantly increased cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent-Driven Optimization: Ethyl/methyl groups on the benzene ring (target compound vs.
  • Halogenation Strategies : Bromine or fluorine incorporation improves molecular recognition in some analogs (e.g., 6b, 11c) but may require isomer ratio control .
  • Synthetic Challenges : High-yield synthesis (e.g., 85% for 11c) is achievable for halogenated derivatives, but isomer separation remains a hurdle .

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